molecular formula C11H7N3O5 B8326500 2-Nitro-5-(3-nitrophenoxy)pyridine

2-Nitro-5-(3-nitrophenoxy)pyridine

Cat. No. B8326500
M. Wt: 261.19 g/mol
InChI Key: FTEGNXOUURCPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(3-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7N3O5 and its molecular weight is 261.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-(3-nitrophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-(3-nitrophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Nitro-5-(3-nitrophenoxy)pyridine

Molecular Formula

C11H7N3O5

Molecular Weight

261.19 g/mol

IUPAC Name

2-nitro-5-(3-nitrophenoxy)pyridine

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-2-1-3-9(6-8)19-10-4-5-11(12-7-10)14(17)18/h1-7H

InChI Key

FTEGNXOUURCPGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-nitropyridine (20.5 g, 101 mmol) and cesium carbonate (50 g, 153 mmol) in N,N-dimethylformamide (200 mL) was added dropwise a solution of 3-nitrophenol (15.5 g, 111 mmol) in N,N-dimethylformamide (100 mL) for 1 hr, and the mixture was stirred at room temperature for 12 hr. The reaction mixture was concentrated under reduced pressure, and the obtained residue was diluted with water (300 mL) and extracted with ethyl acetate (600 mL). The organic layer was washed with 5% aqueous sodium hydrogen carbonate solution (300 mL) and saturated brine (300 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by basic silica gel column chromatography (hexane/ethyl acetate=90/10→60/40), and fractions containing the object product was concentrated under reduced pressure to give the title compound (14.28 g, 54%) as colorless crystals.
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20.5 g
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50 g
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15.5 g
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200 mL
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100 mL
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54%

Synthesis routes and methods III

Procedure details

A mixture of 3-nitrophenol (7.76 g, 55.8 mmol), 5-bromo-2-nitropyridine (10.3 g, 50.7 mmol), cesium carbonate (24.8 g, 76.1 mmol) and N,N-dimethylformamide (150 mL) was stirred at 50° C. for 15 hr. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography (NH silica gel, hexane/ethyl acetate=100/0→0/100) to give the title compound (4.37 g, 33%) as a yellow solid.
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7.76 g
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10.3 g
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24.8 g
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150 mL
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33%

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